methyl 2-(3-isopentylureido)acetate
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s worth noting that the acetyl coa pathway, which is used by organisms for h2-dependent carbon and energy metabolism, is considered ancient and has been linked to similar compounds .
Result of Action
The compound’s potential role in sm cross-coupling reactions suggests it could contribute to the formation of new carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-isopentylureido)acetate can be achieved through various methods. One common approach involves the reaction of 3-methylbutylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3-methylbutyl)carbamoyl]glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Methyl N-[(3-methylbutyl)carbamoyl]glycinate has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. Some of its applications include:
Comparison with Similar Compounds
Methyl N-[(3-methylbutyl)carbamoyl]glycinate can be compared with other similar compounds, such as:
Methyl N-[(3-methylbutyl)carbamoyl]isoleucinate: Similar in structure but with different biological activities.
(3-Methoxy-3-methylbutyl)amine: Shares a similar backbone but differs in functional groups and reactivity.
Properties
IUPAC Name |
methyl 2-(3-methylbutylcarbamoylamino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-7(2)4-5-10-9(13)11-6-8(12)14-3/h7H,4-6H2,1-3H3,(H2,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAPGBUVQGVCBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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